molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No. B092140
Key on ui cas rn: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

A vial was charged with 199 mg (1.0 mmol) 3-(tert-butoxycarbonylamino)thiophene, 164 mg (2.0 mmol) NaOAc, 4.0 mL HOAc, and a stir bar. The mixture was stirred at room temperature, giving a homogeneous solution “A”. A second vial was charged with 162 mg (1.0 mmol) iodine monochloride and 2.0 mL glacial acetic acid. The second mixture was swirled at room temperature. This second homogeneous solution “B” was added to solution “A” dropwise over three minutes. A white solid began to precipitate immediately. After the addition, the mixture was allowed to stand overnight, at which time the white solid had separated from the brown supernatant. With stirring, 200 uL sat. Na2S2O3/H2O was added, decolorizing the mixture from brown to yellow. 10 mL water was added, and then the mixture was evaporated, affording a semi-solid light brown residue. The residue was partitioned between EtOAc and H2O, and the separated EtOAc phase was washed (sat. NaHCO3, then sat. NaCl). The EtOAc phase was filtered, and concentrated to give 262 mg (81%) of the title compound as light brown crystals. 1H NMR (CDCl3, 300 MHz) δ 7.49 (bs, 1H), 7.45 (d, J=5.4 Hz, 1H), 6.50 (bs, 1H), 1.54 (s, 9H). Method [5]: rt=1.40 min; m/z=269.9 (MH+ minus isobutylene).
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+].[I:19]Cl>C(O)(=O)C>[I:19][C:10]1[S:11][CH:12]=[CH:13][C:9]=1[NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
199 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CSC=C1
Name
Quantity
164 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
162 mg
Type
reactant
Smiles
ICl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a homogeneous solution “A”
CUSTOM
Type
CUSTOM
Details
was swirled at room temperature
ADDITION
Type
ADDITION
Details
This second homogeneous solution “B” was added to solution “A” dropwise over three minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
to precipitate immediately
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the white solid had separated from the brown supernatant
STIRRING
Type
STIRRING
Details
With stirring
ADDITION
Type
ADDITION
Details
200 uL sat. Na2S2O3/H2O was added
ADDITION
Type
ADDITION
Details
10 mL water was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
affording a semi-solid light brown residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
the separated EtOAc phase was washed (sat. NaHCO3
FILTRATION
Type
FILTRATION
Details
The EtOAc phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1SC=CC1NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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